![molecular formula C16H15N3 B1303714 2-[4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzyl]-malononitrile CAS No. 771552-11-5](/img/structure/B1303714.png)

2-[4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzyl]-malononitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "2-[4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzyl]-malononitrile" is a derivative of malononitrile and is related to a class of compounds that have been studied for various applications, including chromogenic devices for anion detection and as precursors for the synthesis of more complex heterocyclic compounds. The malononitrile derivatives exhibit interesting photophysical properties and have been used in the synthesis of pyridines, benzimidazoles, and pyrroles, which are important in medicinal chemistry and materials science .

Synthesis Analysis

The synthesis of malononitrile derivatives typically involves the condensation of malononitrile with various aldehydes or ketones in the presence of catalysts or under specific reaction conditions. For instance, malononitrile dimer has been used as a precursor to synthesize pyrido[1,2-a]pyrimidines and other chromophores . Additionally, the condensation of malononitrile with arylaldehydes has been reported to yield benzylidene-malononitriles . These synthetic routes provide a foundation for the synthesis of the compound , although the specific synthesis of "2-[4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzyl]-malononitrile" is not directly described in the provided papers.

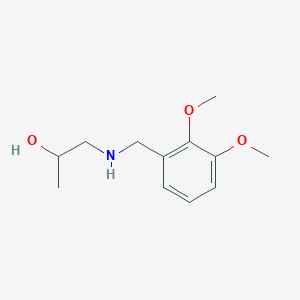

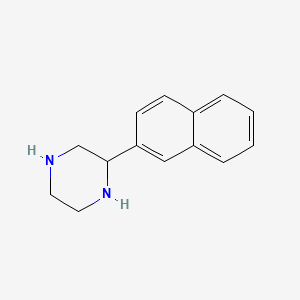

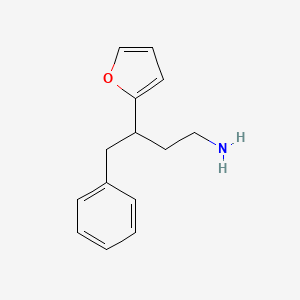

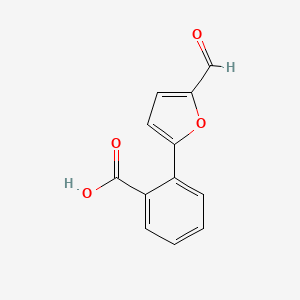

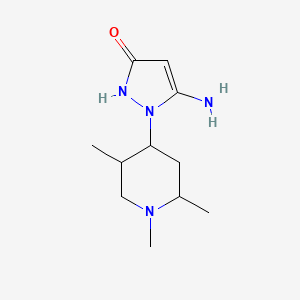

Molecular Structure Analysis

The molecular structure of malononitrile derivatives is characterized by the presence of a cyano group attached to a benzene ring, which can be further substituted with various functional groups. The presence of electron-donating and electron-withdrawing groups within the molecule contributes to its push-pull electronic character, which is significant for its optical properties . The structure of the compound likely includes a pyrrole ring substituted on a benzylidene-malononitrile framework, contributing to its potential as a chromophore or as a precursor for further chemical transformations.

Chemical Reactions Analysis

Malononitrile derivatives participate in various chemical reactions, including cyclization to form heterocyclic compounds such as pyridines, pyrimidines, and benzimidazoles . The reactivity of the cyano group and the presence of other reactive sites within the molecule allow for these transformations. For example, the reaction of malononitrile dimer with enaminones can yield pyridines or benzene derivatives . Additionally, the compound can act as a chemosensor or chemodosimeter for anions like cyanide, where the anion reacts with the compound, leading to a change in color .

Physical and Chemical Properties Analysis

The physical and chemical properties of malononitrile derivatives are influenced by their molecular structure. The presence of electron-donating and electron-withdrawing groups affects their solvatochromic behavior and photophysical properties . These compounds often exhibit color changes upon reaction with specific analytes, which is utilized in optical sensing applications. The photophysical characterization of benzylidene malononitriles has shown that they can be used as probes of solvent friction, with their reaction rates and solvent dependence providing insights into their behavior in different environments .

Applications De Recherche Scientifique

Organic Synthesis and Chemical Properties

Research in the field of organic synthesis has explored the chemical properties and synthesis methodologies of compounds similar to 2-[4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzyl]-malononitrile. These studies delve into the reactivity and functionalization of heterocyclic compounds, providing insights into new synthesis pathways and the discovery of novel rearrangements. For instance, investigations into the synthesis of polyfunctional heteroaromatics have led to the identification of new rearrangements and corrections to previously misassigned structures, highlighting the complexity and potential of these compounds in synthetic organic chemistry (Moustafa et al., 2017).

Supramolecular Chemistry

In the realm of supramolecular chemistry, the development of molecular capsules based on calixpyrrole scaffolds, which share structural features with pyrrole-based compounds, has been a significant area of study. These capsules demonstrate the potential for creating new materials with specific encapsulation properties, offering applications in drug delivery and molecular recognition (Ballester, 2011).

Environmental and Biological Applications

Research has also extended into the environmental and biological applications of nitrile-hydrolysing enzymes, demonstrating the potential of microbial degradation of toxic nitrile compounds. This work is crucial for bioremediation efforts, aiming to mitigate environmental pollution by transforming hazardous substances into less harmful products (Sulistinah & Riffiani, 2018).

Antimicrobial Agents

The search for new antimicrobial agents has led to the exploration of monoterpenes such as p-Cymene, found in various plant species. While not directly related to 2-[4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzyl]-malononitrile, the study of such compounds reveals the ongoing effort to identify new substances with potential health benefits, including antimicrobial properties (Marchese et al., 2017).

Propriétés

IUPAC Name |

2-[[4-(2,5-dimethylpyrrol-1-yl)phenyl]methyl]propanedinitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3/c1-12-3-4-13(2)19(12)16-7-5-14(6-8-16)9-15(10-17)11-18/h3-8,15H,9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDIJYPVWFJHUBA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=CC=C(C=C2)CC(C#N)C#N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20377347 |

Source

|

| Record name | {[4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl]methyl}propanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzyl]-malononitrile | |

CAS RN |

771552-11-5 |

Source

|

| Record name | {[4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl]methyl}propanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1303633.png)

![2-(Pyridin-4-yl)-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B1303634.png)

![2-Furancarbonyl chloride, 5-[3-(trifluoromethyl)phenyl]-](/img/structure/B1303654.png)